

Solubility of 3-Methylcyclobutanamine hydrochloride in organic solvents

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Compound of Interest

Compound Name: 3-Methylcyclobutanamine hydrochloride

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An In-Depth Technical Guide to the Solubility of **3-Methylcyclobutanamine Hydrochloride** in Organic Solvents

Abstract

3-Methylcyclobutanamine hydrochloride is a valuable building block in medicinal chemistry and drug development. Its solubility is a critical physicochemical parameter that dictates its utility in synthesis, purification, formulation, and various screening applications. This technical guide provides a comprehensive analysis of the theoretical and practical aspects governing the solubility of this compound in organic solvents. Due to the absence of publicly available experimental data, this document serves as a foundational resource, combining a predictive analysis based on first principles and analogue data with a detailed, field-proven protocol for its empirical determination. This guide is intended for researchers, chemists, and formulation scientists who require a deep understanding of this compound's behavior in non-aqueous media.

Introduction: The Critical Role of Solubility

3-Methylcyclobutanamine hydrochloride ($C_5H_{12}ClN$, Molar Mass: 121.61 g/mol) is a primary amine salt featuring a strained cyclobutane ring.^[1] Such conformationally restricted motifs are of high interest in modern drug discovery for their ability to impart novel pharmacological properties. As with any chemical entity destined for synthesis or biological testing, understanding its solubility is paramount. Solvent selection impacts reaction kinetics,

impurity profiles, crystallization efficiency, and the ability to prepare stock solutions for screening and analysis.

This guide addresses the notable gap in public solubility data for this specific compound.[\[2\]](#) Rather than merely stating this absence, we provide a robust predictive framework grounded in the compound's structure and the known properties of close analogues. More importantly, we equip the researcher with a self-validating experimental workflow to generate precise and reliable solubility data in-house.

Physicochemical Profile and Predictive Solubility Analysis

To predict the solubility of **3-Methylcyclobutanamine hydrochloride**, we must first analyze its fundamental molecular properties, which are dictated by its ionic nature and its organic scaffold.

Molecular Structure and Inherent Properties

- **Ionic Character:** The compound is a hydrochloride salt. The nitrogen atom of the primary amine is protonated (R-NH_3^+), forming a salt with the chloride anion (Cl^-). This ionic nature makes the molecule highly polar and capable of strong ion-dipole interactions.
- **Hydrogen Bonding:** The ammonium group (R-NH_3^+) has three acidic protons, making it a strong hydrogen bond donor. It can readily interact with solvents that are hydrogen bond acceptors (e.g., alcohols, dimethyl sulfoxide).
- **Organic Scaffold:** The C_5H_{10} - hydrocarbon portion (the methylcyclobutyl group) is nonpolar and lipophilic. This part of the molecule will prefer to interact with nonpolar solvents via weaker van der Waals forces.

The solubility in any given solvent will be determined by the interplay between the highly polar, ionic "head" and the nonpolar hydrocarbon "tail".

Analogue Analysis: Cyclobutylamine Hydrochloride

In the absence of direct data, we can draw strong inferences from the closely related analogue, cyclobutylamine hydrochloride ($\text{C}_4\text{H}_{10}\text{CIN}$).

- Melting Point: 180-183 °C[3][4]
- pKa (of free base): 10.8 (predicted)[5]
- Reported Solubilities: Soluble in water, ethanol, and ether; insoluble in benzene and petroleum ether.[6]

The reported solubility of the analogue provides a critical starting point. Its solubility in the highly polar protic solvent ethanol is expected. However, its stated solubility in diethyl ether—a relatively nonpolar solvent—is noteworthy. This suggests that the lipophilicity of the cyclobutane ring is sufficient to overcome the salt's high lattice energy in the presence of a solvent capable of some polar interactions, a point that warrants careful experimental verification for the target compound.

Predicted Solubility Profile

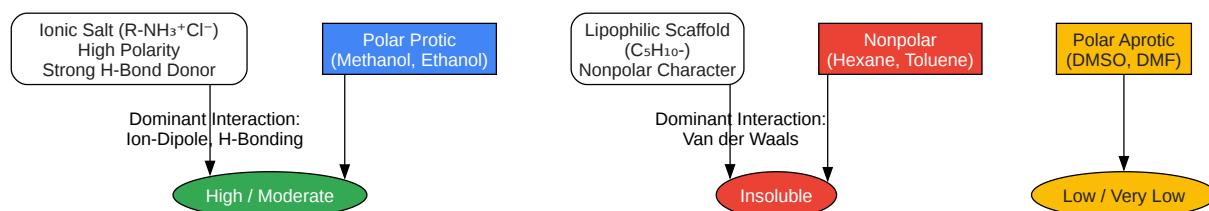
Based on the principles of "like dissolves like" and the analogue data, we can forecast the solubility of **3-Methylcyclobutanamine hydrochloride** across different solvent classes.[7][8] The addition of a methyl group compared to the analogue is expected to slightly increase lipophilicity, which may subtly influence these trends.

Table 1: Predicted Solubility of **3-Methylcyclobutanamine hydrochloride** in Common Organic Solvents

Solvent Class	Representative Solvents	Predicted Solubility	Rationale
Polar Protic	Methanol, Ethanol	High to Moderate	These solvents can engage in strong hydrogen bonding with the R-NH ₃ ⁺ group and can solvate both the cation and the chloride anion effectively. Solubility is expected to be high, similar to the cyclobutylamine analogue. ^[6]
Polar Aprotic	DMSO, DMF, Acetonitrile	Moderate to Low	These solvents have large dipole moments and can solvate the cation, but they are less effective at solvating the chloride anion compared to protic solvents. They are not strong hydrogen bond donors. Solubility is likely lower than in alcohols.
Nonpolar Aprotic	Dichloromethane (DCM), Tetrahydrofuran (THF)	Low to Very Low	These solvents have weaker dipole moments and cannot effectively overcome the crystal lattice energy of the salt. While the analogue shows some solubility in ether, this is likely

Nonpolar	Hexanes, Toluene, Benzene	Insoluble	limited. DCM may show very slight solubility due to its ability to form weak hydrogen bonds.
			These solvents lack any significant polarity and cannot interact favorably with the ionic salt structure. ^[6] The nonpolar hydrocarbon tail is insufficient to pull the highly polar salt into solution.

This predictive framework is visualized in the diagram below.



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Figure 1. Factors influencing predicted solubility.

Gold Standard Protocol: Isothermal Equilibrium Solubility Determination

The most reliable method for determining solubility is the isothermal equilibrium (or shake-flask) method.^[9] This protocol is designed to be self-validating by ensuring that a true equilibrium is reached and that measurements are accurate.

Materials and Equipment

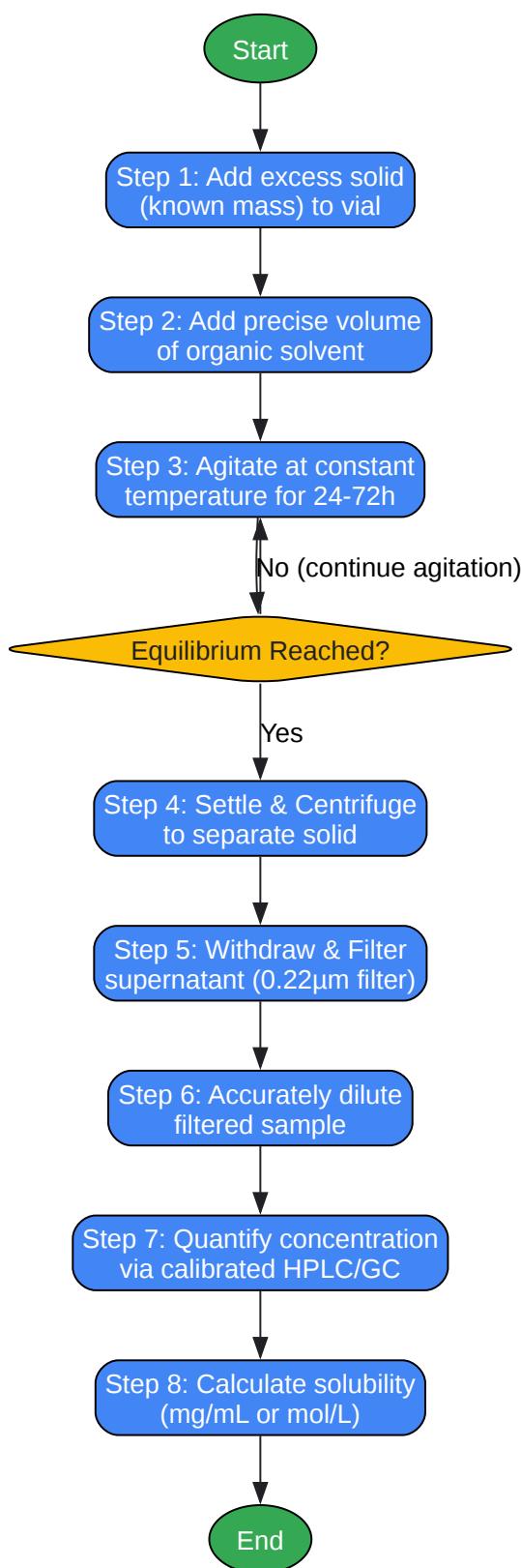
- Reagents: **3-Methylcyclobutanamine hydrochloride** ($\geq 98\%$ purity), selected organic solvents (HPLC grade or equivalent).
- Equipment: Analytical balance (± 0.01 mg), 2-4 mL glass vials with PTFE-lined screw caps, orbital shaker or rotator with temperature control, centrifuge, volumetric flasks, pipettes, 0.22 μm syringe filters (ensure filter material is compatible with the solvent), HPLC system with a suitable detector (e.g., UV, ELSD, or MS) or a gas chromatograph (GC) if derivatization is used.

Step-by-Step Experimental Workflow

- Preparation: Add an excess amount of **3-Methylcyclobutanamine hydrochloride** to a tared glass vial. An amount that is visually in excess (e.g., 10-20 mg in 1 mL of solvent) is sufficient. Record the exact mass added.
- Solvent Addition: Add a precise volume (e.g., 1.00 mL) of the chosen organic solvent to the vial.
- Equilibration: Seal the vials tightly and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate the slurries for a minimum of 24 hours.
 - Causality Insight: A 24-hour period is typically sufficient to ensure the system reaches equilibrium between the dissolved and solid states.^[9] For confirmation, samples can be taken at multiple time points (e.g., 24, 48, and 72 hours). If the measured concentration does not change between the later time points, equilibrium has been achieved.
- Phase Separation: After equilibration, allow the vials to rest undisturbed at the same temperature for at least 2 hours to let the excess solid settle. Then, centrifuge the vials (e.g., at 10,000 rpm for 10 minutes) to pellet any remaining suspended solid.

- Sample Extraction: Carefully withdraw a known volume of the clear supernatant using a pipette. Immediately filter the supernatant through a 0.22 μm syringe filter into a clean vial.
 - Trustworthiness Check: Filtration is a critical step to remove any microscopic solid particles that could artificially inflate the measured concentration. The first few drops from the filter should be discarded to ensure the filter is saturated with the solution.
- Dilution: Accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase of the analytical method) to a concentration that falls within the linear range of the analytical calibration curve.
- Quantification: Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC). Determine the concentration by comparing the instrument response to a calibration curve prepared from known standards of **3-Methylcyclobutanamine hydrochloride**.
- Calculation: Calculate the original solubility using the measured concentration and the dilution factor. Express the result in appropriate units (e.g., mg/mL, mol/L, or g/100 g solvent).

The following diagram outlines this mandatory experimental workflow.



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Figure 2. Experimental workflow for solubility determination.

Conclusion

While specific experimental solubility data for **3-Methylcyclobutanamine hydrochloride** is not currently in the public domain, a robust predictive framework can be established based on its ionic salt structure and data from close chemical analogues. It is predicted to be most soluble in polar protic solvents like methanol and ethanol, with significantly lower solubility in aprotic and nonpolar media. This guide provides the necessary theoretical foundation for scientists to make informed decisions on solvent selection. Furthermore, the detailed, self-validating isothermal equilibrium protocol presented herein provides the authoritative methodology required for researchers to generate their own precise, publication-quality solubility data, thereby empowering further research and development.

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